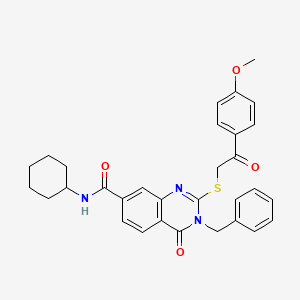

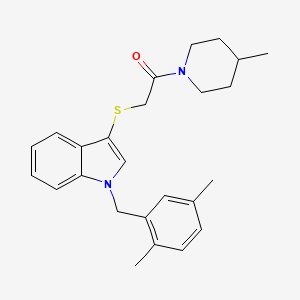

![molecular formula C24H22N2O3S B2732021 N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-36-8](/img/structure/B2732021.png)

N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a pyrroloquinoline ring, a sulfonamide group, and two aromatic rings attached to nitrogen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by functionalization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core, with additional functional groups attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic ring and the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications

Sulfonamide Hybrids Synthesis and Biological Activity

Sulfonamides, including structures similar to N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied for their pharmacological properties. These compounds are part of a class known for antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities, among others. The design and development of two-component sulfonamide hybrids have led to considerable advances, incorporating a range of organic compounds to enhance biological activity. Recent research highlights the synthesis of hybrids with coumarin, indole, and quinoline bases, emphasizing their potential in drug discovery and development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Novel Synthesis Approaches

Innovative synthesis methods for compounds structurally related to N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have been reported, showcasing the use of dimethyl sulfoxide in green and novel synthesis approaches. These methods yield a variety of N-heterocycle-fused quinoxalines, indicating a broad applicability in creating complex chemical structures with potential biological applications (Xie et al., 2017).

Antimalarial and Antiviral Properties

The exploration of sulfonamides in antimalarial and potential COVID-19 treatments has led to the investigation of specific derivatives, showcasing significant antimalarial activity and promising ADMET properties. These studies provide a foundation for further exploration of sulfonamide derivatives in treating infectious diseases, demonstrating the compound's potential beyond its core chemical properties (Fahim & Ismael, 2021).

Antimicrobial Applications

Research into sulfonamide derivatives has also revealed their potential as antimicrobial agents. The synthesis of new compounds combining quinoline with the sulfonamide moiety has shown high activity against Gram-positive bacteria, underlining the importance of these compounds in developing new antimicrobial strategies (Biointerface Research in Applied Chemistry, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

properties

IUPAC Name |

N-benzyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c27-23-12-11-19-15-22(16-20-13-14-25(23)24(19)20)30(28,29)26(21-9-5-2-6-10-21)17-18-7-3-1-4-8-18/h1-10,15-16H,11-14,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGOGJOIGYTVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2731941.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B2731943.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2731946.png)

![4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2731949.png)

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperazine-1-carboxylate](/img/structure/B2731950.png)

![1-methyl-8-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2731952.png)

![Tert-butyl (7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2731959.png)